![molecular formula C8H16N2O4S2 B109188 DL-Homocystine CAS No. 870-93-9](/img/structure/B109188.png)
DL-Homocystine
Overview
Description
DL-Homocystine is the double-bonded form of homocysteine . Homocysteine is a non-proteinogenic α-amino acid that is a homologue of the amino acid cysteine, differing by an additional methylene bridge . It is biosynthesized from methionine by the removal of its terminal C ε methyl group .
Synthesis Analysis
Homocysteine is biosynthesized naturally via a multi-step process. First, methionine receives an adenosine group from ATP, a reaction catalyzed by S-adenosyl-methionine synthetase, to give S-adenosyl methionine (SAM-e). SAM-e then transfers the methyl group to an acceptor molecule .Molecular Structure Analysis
The molecular formula of DL-Homocystine is C8H16N2O4S2 . It is a sulfur-containing amino acid, synthesized from methionine .Chemical Reactions Analysis
Homocysteine is a representative intermediate metabolite of methionine (Met) to cysteine (Cys) via several intermediates . It is an important determinant of the methylation cycle and is present in the plasma in four forms .Physical And Chemical Properties Analysis
DL-Homocystine has a molecular weight of 268.35 g/mol . It is a solid substance that is soluble in water . The storage temperature for the powder form is -20°C for 3 years .Scientific Research Applications
Functionalized Fullerene-C60-Gold Nanocomposite
DL-Homocystine is used as a bifunctional ligand in the creation of a functionalized fullerene-C60-thiol mediated gold nanocomposite . This nanocomposite is designed following electronic structure calculations via the DFT formalism . The computed electrostatic potential profile and the electronic HOMO–LUMO energy gap imply enhanced electron transport across the nanocomposite skeleton .
Femtomolar L-Histidine Sensor
The aforementioned nanocomposite exhibits electrocatalytic activity towards L-histidine sensing . This is studied via cyclic and square wave voltammetry and impedance spectroscopy . The result is a femtomolar L-histidine sensor, the first of its kind with orders of magnitude enhanced performance in its detection limit, linear range, sensitivity, stability and specificity, and free of interference .
Intermediate Metabolite
Homocysteine (Hcy), a sulfur-containing amino acid, is a representative intermediate metabolite of methionine (Met) to cysteine (Cys) via several intermediates . An elevated level of Hcy in plasma plays an important role in diseases such as neural tube defects and Down syndrome .
Role in Homeostasis
Hcy and related compounds such as glutathione play an important role in maintaining homeostasis . Therefore, the simultaneous determination of Hcy and/or related compounds is required for appropriate clinical management of several diseases .
Electrochemical Synthesis
DL-Homocystine is used in an industrial process for the electrochemical synthesis of DL-Homocysteine .
Key Intermediate for Citiolone Synthesis
DL-Homocysteine, synthesized from DL-Homocystine, is a key intermediate for the synthesis of Citiolone . Citiolone is a powerful agent used to treat bronchitis and nasal catarrh .
Mechanism of Action
Target of Action
DL-Homocystine, an oxidized form of homocysteine, primarily targets enzymes involved in the methionine metabolism . These include S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in the methionine cycle, which is essential for various biological processes such as DNA methylation and protein synthesis .
Mode of Action
DL-Homocystine interacts with its targets by binding to the active sites of these enzymes, potentially altering their function . This interaction can lead to changes in the methionine cycle, affecting the production of methionine and cysteine, two essential amino acids .
Biochemical Pathways
DL-Homocystine affects the methionine cycle, a crucial biochemical pathway involved in the synthesis of methionine and cysteine . Methionine is a vital amino acid that contributes to protein synthesis and serves as a methyl donor in various biological reactions. Cysteine, on the other hand, is a sulfur-containing amino acid that plays a significant role in protein structure and function . Disruption of this pathway can lead to various downstream effects, including impaired protein synthesis and altered DNA methylation .
Pharmacokinetics
Like other amino acids, it is likely absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of DL-Homocystine’s action are primarily related to its impact on the methionine cycle . By interacting with enzymes in this pathway, DL-Homocystine can disrupt the synthesis of methionine and cysteine, leading to potential cellular dysfunction . For instance, it has been shown to inhibit the growth of certain plant roots, suggesting a potential toxic effect at high concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DL-Homocystine. For example, the presence of other sulfur-containing amino acids, such as cysteine, can interfere with DL-Homocystine’s metabolism and potentially modulate its effects . Additionally, the pH and temperature of the environment can affect the stability and activity of DL-Homocystine .
Safety and Hazards
Future Directions
Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation, presenting key pathways in post-genomic and epigenetic regulation mechanisms . Therefore, it is a potential target for predictive medical approaches, cost-effective preventive measures, and optimized treatments tailored to individualized patient profiles .
properties
IUPAC Name |
2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861945 | |
Record name | (RS)-Homocystine | |
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Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Homocystine | |
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Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
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Product Name |
DL-Homocystine | |
CAS RN |
462-10-2, 870-93-9, 6027-15-2 | |
Record name | Homocystine | |
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Record name | Homocystine | |
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Record name | DL-Homocystine | |
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Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel- | |
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Record name | (RS)-Homocystine | |
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Record name | DL-homocystine | |
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Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 - 265 °C | |
Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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